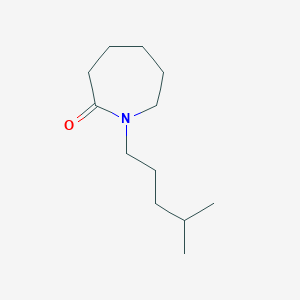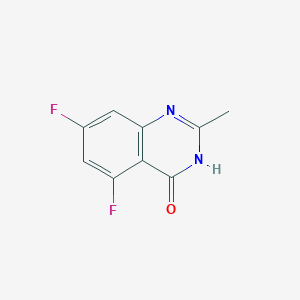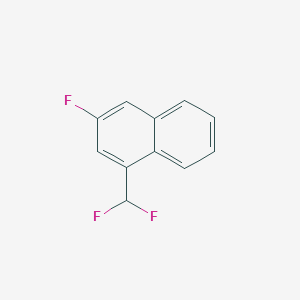![molecular formula C8H11N3O3 B11902893 (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-アミノ-7,9-ジアザスピロ[45]デカン-6,8,10-トリオンは、そのユニークなスピロ環状構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
(S)-2-アミノ-7,9-ジアザスピロ[4.5]デカン-6,8,10-トリオンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、6,10-ジオキサスピロ[4.5]デカン-7,9-ジオンと特定のアミンを制御された条件下で反応させることです 。反応条件には、スピロ環状構造の形成を促進するために、エタノールなどの溶媒と触媒を使用することがよくあります。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、効率とスケーラビリティを高めるために、自動反応器と連続フローシステムを使用することが含まれる場合があります。
化学反応の分析
反応の種類
(S)-2-アミノ-7,9-ジアザスピロ[4.5]デカン-6,8,10-トリオンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、アルキル化剤(例:ヨードメタン)などがあります。反応条件は、目的の生成物によって異なりますが、通常、制御された温度とpHレベルを伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応する酸化物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
(S)-2-アミノ-7,9-ジアザスピロ[4.5]デカン-6,8,10-トリオンは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のための構成ブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探る研究が進行中です。
産業: 新素材の開発や産業プロセスにおける触媒として使用されています。
科学的研究の応用
(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
(S)-2-アミノ-7,9-ジアザスピロ[4.5]デカン-6,8,10-トリオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節することで効果を発揮する可能性があります。 関与する正確な分子標的と経路は現在も調査中ですが、予備的な研究では、特定の生物学的プロセスの阻害におけるその潜在的な役割が示唆されています .
類似化合物との比較
類似化合物
1,6,9-トリオキサスピロ[4.5]デカン: この化合物は、同様のスピロ環状構造を共有していますが、官能基と生物活性は異なります.
3,4-ジアミノ-6-アジド-1H-ピラゾロ[4,3-c]ピリジン-5-イウム: エネルギー特性で知られるスピロ環状構造を持つ別の化合物.
独自性
(S)-2-アミノ-7,9-ジアザスピロ[4.5]デカン-6,8,10-トリオンは、その特定の配置と官能基によりユニークであり、これにより独特の化学的および生物学的特性がもたらされます。そのスピロ環状構造は、安定性と反応性を提供し、さまざまな用途に適した貴重な化合物となります。
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
(3S)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m0/s1 |
InChIキー |
UUKXDTRXHNPFEM-BYPYZUCNSA-N |
異性体SMILES |
C1CC2(C[C@H]1N)C(=O)NC(=O)NC2=O |
正規SMILES |
C1CC2(CC1N)C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)



![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)



![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)



